molecular formula C8H6ClN3O3 B2384260 7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 869947-01-3

7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B2384260
M. Wt: 227.6
InChI Key: WJXYANQIRGFTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (7-CMP-5-OPP) is a novel compound with potential therapeutic applications. It is derived from pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (PPP), which is a natural product found in some medicinal plants, and is currently being studied for its various biological activities. 7-CMP-5-OPP has been found to possess anti-inflammatory, anti-viral, anti-cancer and anti-bacterial properties. It has also been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, 7-CMP-5-OPP has been found to be an effective inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.

Scientific Research Applications

Structural Modifications and Activity Relationships

The compound has been utilized in the synthesis of a series of potent angiotensin II receptor antagonists, particularly pyrazolo[1,5-a]pyrimidine derivatives. Structural modifications, such as the removal of carboxylic acid and replacement of the heteroaromatic system, were found to be critical in displaying oral activity. Further, modifications at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine significantly influenced in vitro and oral activities, indicating its crucial role in medicinal chemistry (Shiota et al., 1999).

Reaction Mechanisms and Structural Elucidation

The compound has also been a subject in the study of reaction mechanisms. For instance, the reaction of certain pyrazolo[1,5-a]pyrimidine derivatives with hydrazine hydrate in acetic acid solution led to the formation of specific derivatives. This process, along with treatments using dimethyl sulfate and methylhydrazine, indicated a particular regioselectivity and reaction pathway, which was further elucidated through NMR spectroscopy and X-ray diffraction analysis (Chimichi et al., 1996).

properties

IUPAC Name

7-(chloromethyl)-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O3/c9-3-4-1-7(13)10-6-2-5(8(14)15)11-12(4)6/h1-2H,3H2,(H,10,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXYANQIRGFTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=CC(=N2)C(=O)O)NC1=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

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